molecular formula C14H10N4O2S2 B2491967 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203104-42-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2491967
CAS No.: 1203104-42-0
M. Wt: 330.38
InChI Key: CHVAWXQDWMIVCE-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex heterocyclic compound that integrates multiple functional groups, including chromeno, thiazole, and thiadiazole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiadiazole moieties.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for advanced applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of chromeno, thiazole, and thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a unique combination of a chromeno-thiazole framework and a thiadiazole moiety. Its molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molecular weight of approximately 286.3 g/mol. The structural characteristics contribute to its interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µg/mL) Activity Comparison
This compoundStaphylococcus aureus31.25Higher than nitrofurantoin
This compoundEscherichia coli62.5Comparable to ampicillin

Research indicates that the compound exhibits a lethal effect against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL for various strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives are known for their ability to induce apoptosis in cancer cells.

A study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 µM to 20 µM, indicating significant potential as anticancer agents .

3. Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. In vivo studies have shown that related compounds can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives:

  • The compound demonstrated superior antibacterial activity against S. aureus and E. coli, outperforming standard antibiotics like nitrofurantoin and ampicillin.

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in cancer cells .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-7-12(22-18-17-7)13(19)16-14-15-11-8-4-2-3-5-9(8)20-6-10(11)21-14/h2-5H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVAWXQDWMIVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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